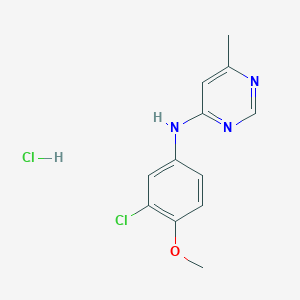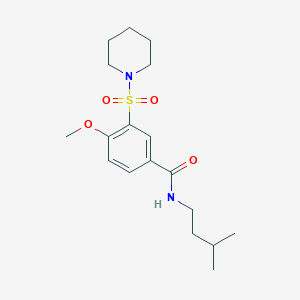![molecular formula C20H18BrN3O5S B4629054 5-{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629054.png)
5-{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their complex synthesis and diverse chemical properties, which have been explored for various scientific and technological applications. Its structure contains functional groups that contribute to its unique chemical behavior.
Synthesis Analysis
The synthesis of compounds similar to the specified chemical involves multiple steps, including the formation of bromobenzyl-benzylidene-imidazolidinediones and nitrobenzyl- or benzyl-benzylidene-thiazolidinediones. These processes often require specific conditions to achieve the desired product efficiently (Amorim et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds shows a wide C-C-C angle at the methine C atom linking two rings, with hydrogen bonds playing a significant role in stabilizing the structure. For example, dimers, chains of rings, and complex sheets are formed through N-H...O and C-H...π(arene) hydrogen bonds, contributing to the stability and properties of these molecules (Delgado et al., 2005).
Chemical Reactions and Properties
These compounds participate in addition reactions, as seen with o-aminobenzenethiol reactions leading to various adducts and derivatives. The reactions highlight the versatility and reactivity of the thiazolidinone and imidazolidinone rings, making them valuable for further chemical modifications and applications (Nagase, 1974).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in different environments. X-ray powder diffraction and DFT studies provide insights into the crystal packing, intermolecular interactions, and overall stability of similar compounds, contributing to our understanding of their physical characteristics (Rahmani et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form diverse derivatives, are fundamental aspects of these compounds. Studies on related chemicals demonstrate their potential in forming stable structures with interesting chemical properties, such as antimicrobial activity and the ability to undergo specific reactions that enhance their applicability in various fields (Vicini et al., 2008).
Applications De Recherche Scientifique
Photodynamic Therapy and Fluorescence Properties
Compounds structurally related to the specified chemical have been synthesized and characterized for their potential in photodynamic therapy (PDT) applications. For instance, new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have demonstrated significant photophysical and photochemical properties. These properties make them useful as photosensitizers in PDT, with high singlet oxygen quantum yield and appropriate photodegradation quantum yield for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activity
Various derivatives of imidazolidinediones and thiazolidinediones have been synthesized and evaluated for their biological activities. For example, studies on bromobenzyl-benzylidene-imidazolidinediones have shown notable antimicrobial activities against several microorganisms, including Candida albicans and Mycobacterium smegmatis (Amorim et al., 1992). Additionally, these compounds have been investigated for their anticancer properties, demonstrating a broad spectrum of potential therapeutic applications.
Synthesis and Chemical Characterization
Research has also focused on the synthesis and characterization of related compounds, exploring their structural and chemical properties. For instance, studies on the supramolecular structures of arylmethylene-thioxothiazolidinones have provided insights into their hydrogen-bonded dimers, chains of rings, and sheet formations (Delgado et al., 2005). Such structural analyses contribute to understanding the chemical behavior and potential applications of these compounds in material science and drug design.
Antioxidant Properties
The antioxidant capabilities of similar compounds have been identified as a significant area of interest. For instance, the study of bromophenols from the marine red alga Rhodomela confervoides has revealed potent antioxidant activities, suggesting the potential of these compounds in preventing oxidative stress-related damage (Li, Li, Gloer, & Wang, 2011).
Propriétés
IUPAC Name |
(5Z)-5-[[3-bromo-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O5S/c1-22-16(19(25)23(2)20(22)30)9-13-8-15(21)18(17(10-13)28-3)29-11-12-5-4-6-14(7-12)24(26)27/h4-10H,11H2,1-3H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJJQYLGNDCLQD-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C2)Br)OCC3=CC(=CC=C3)[N+](=O)[O-])OC)C(=O)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC(=C(C(=C2)Br)OCC3=CC(=CC=C3)[N+](=O)[O-])OC)/C(=O)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxoimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(acetylamino)phenyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4628987.png)

![4-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4628998.png)

![3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4629017.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)

![3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4629025.png)
![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629032.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-methylbenzamide](/img/structure/B4629035.png)


![5-[4-(diethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4629068.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4629073.png)